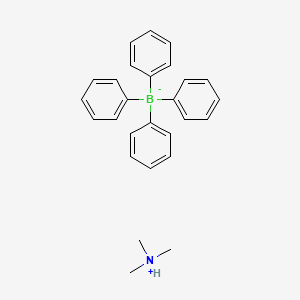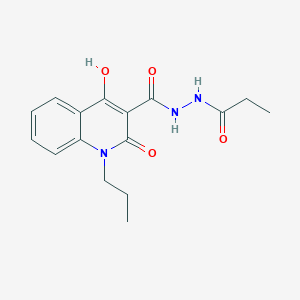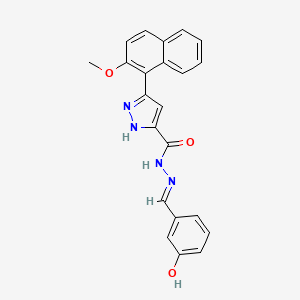
4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone is a chemical compound known for its unique structure and properties. It features a piperidine ring substituted with a hydroxy group and a phenyl group, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone typically involves the reaction of 4-hydroxy-4-phenylpiperidine with phenylbutanone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 4-(4-oxo-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone.
Reduction: Formation of 4-(4-hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanol.
Substitution: Formation of brominated derivatives of the compound.
Scientific Research Applications
4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-(1H-indol-3-yl)-2-oxoethanone
- 5-[3-(4-Hydroxy-4-phenyl-1-piperidinyl)propoxy]-3,4-dihydro-2(1H)-quinolinone
- 1-(4-fluorophenyl)-4-[(3R,4S)-4-hydroxy-3-methyl-4-phenyl-1-piperidinyl]-1-butanone
Uniqueness
4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
14862-80-7 |
|---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(4-hydroxy-4-phenylpiperidin-1-yl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C21H25NO2/c23-20(18-8-3-1-4-9-18)12-7-15-22-16-13-21(24,14-17-22)19-10-5-2-6-11-19/h1-6,8-11,24H,7,12-17H2 |
InChI Key |
IOCMJUXJUBZFSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B11996828.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11996844.png)

![Methyl 4-{[2-oxo-2-(4-toluidino)ethyl]thio}phenylcarbamate](/img/structure/B11996852.png)

![(2E)-1-[2-(Benzyloxy)-4-methoxyphenyl]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)prop-2-EN-1-one](/img/structure/B11996906.png)




